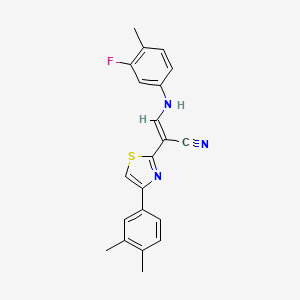

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

説明

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Thiazole Ring: Starting with a suitable precursor, such as 3,4-dimethylbenzaldehyde, the thiazole ring can be formed through a cyclization reaction with a thioamide.

Acryloylation: The thiazole intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

化学反応の分析

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Anticancer Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer activities. For instance:

- Cytotoxicity Studies : Similar compounds have shown IC50 values comparable to established anticancer drugs like doxorubicin against various cancer cell lines, including Jurkat and A-431 cells.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity through hydrophobic interactions and hydrogen bonding.

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .

Applications in Medicinal Chemistry

- Drug Development : The unique structure of this compound allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases.

- Biological Studies : It is used in studies aimed at understanding the mechanisms of action of thiazole-based compounds in biological systems.

Industrial Applications

The compound is also relevant in materials science due to its unique chemical structure:

- Advanced Materials : Its properties can be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

- Chemical Processes : It can act as a building block for synthesizing more complex organic molecules used in various industrial applications.

Case Studies

- Anticancer Evaluation : A study conducted by the National Cancer Institute assessed the anticancer activity of similar thiazole derivatives using a broad panel of cancer cell lines. The results demonstrated significant efficacy and highlighted the potential for further development into therapeutic agents .

- Synthesis and Characterization : Research focusing on the synthesis of related thiazole compounds has shown promising results in terms of yield and purity, suggesting that similar methodologies could be applied to optimize the production of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile .

作用機序

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile would depend on its specific application. Generally, thiazole derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

類似化合物との比較

Similar Compounds

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-methylphenyl)amino)acrylonitrile: Lacks the fluoro group, which may affect its biological activity.

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-phenyl)amino)acrylonitrile: Lacks the methyl group on the phenyl ring, potentially altering its reactivity.

Uniqueness

The presence of both the fluoro and methyl groups in (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.

生物活性

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name: (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-((3-fluoro-4-methylphenyl)amino)prop-2-enenitrile. The synthesis typically involves:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.

- Attachment of the 3,4-Dimethylphenyl Group : Achieved via Friedel-Crafts acylation.

- Formation of the Acrylonitrile Group : Conducted through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Antitumor Activity

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antitumor properties. For instance:

- Cytotoxicity Studies : The compound's cytotoxicity was evaluated against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cells, indicating potent activity .

- Mechanism of Action : The interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression, suggests that these compounds may inhibit cell proliferation through apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Antibacterial and Antifungal Studies : Thiazole derivatives have been reported to possess antibacterial and antifungal activities comparable to standard drugs like norfloxacin. Compounds similar to this compound were effective against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis highlights key structural features that contribute to biological activity:

| Structural Feature | Importance |

|---|---|

| Thiazole Ring | Essential for cytotoxic activity |

| 3,4-Dimethyl Substitution | Enhances electron donation and activity |

| N-Phenylcarboxamide Group | Increases interaction with target proteins |

Studies indicate that modifications in the phenyl ring significantly affect potency; for example, substitutions at specific positions can enhance binding affinity to biological targets .

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Effects :

特性

IUPAC Name |

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-18-7-5-14(2)19(22)9-18/h4-9,11-12,24H,1-3H3/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUGRMLCUCAOKJ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)F)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。